1-(2-Bromophenyl)cyclopentanemethanamine
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Overview
Description
1-(2-Bromophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H16BrN. It is characterized by the presence of a bromophenyl group attached to a cyclopentanemethanamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)cyclopentanemethanamine typically involves the bromination of a phenyl group followed by the formation of the cyclopentanemethanamine structure. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reductive acetylation of oximes mediated with iron (II) acetate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, conversion from nitro group to amine, and bromination . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the phenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
1-(2-Bromophenyl)cyclopentanemethanamine has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclopentanemethanamine structure may influence the compound’s overall reactivity and stability . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)cyclopentanemethanamine
- 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine
Comparison: 1-(2-Bromophenyl)cyclopentanemethanamine is unique due to its specific bromophenyl substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for targeted research applications.
Biological Activity
1-(2-Bromophenyl)cyclopentanemethanamine is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a bromophenyl group. The molecular formula is C12H14BrN, with a molecular weight of approximately 240.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both amine and aromatic functionalities.
Chemical Structure and Properties
The presence of a bromine atom in this compound contributes to its reactivity, particularly in nucleophilic substitution reactions. The amine group allows for various reactions that are significant in synthetic organic chemistry. The compound's structural features suggest potential biological activities, although specific data on its biological effects remain limited.
Property | Value |
---|---|
Molecular Formula | C12H14BrN |
Molecular Weight | 240.14 g/mol |
Key Functional Groups | Amine, Aromatic |
Reactivity | Nucleophilic Substitution |
Biological Activity Insights
While direct studies on the biological activity of this compound are sparse, related compounds often exhibit interesting pharmacological properties. The presence of the bromine atom and amine group suggests potential activity as a neurotransmitter modulator or involvement in other biological pathways.
Potential Biological Activities:
- Neurotransmitter Modulation: Given its structural similarities to known neurotransmitter modulators, this compound may influence neurotransmitter systems.
- Anti-inflammatory Effects: Compounds with similar structures have been noted for their anti-inflammatory properties.
- Analgesic Properties: Some structurally related compounds show promise as analgesics.
Case Studies and Research Findings
Research into structurally related compounds provides insights into the potential biological activities of this compound. For instance:
- Neuroprotective Effects: A study on similar compounds indicated neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may exhibit similar properties.
- Binding Affinity Studies: Interaction studies involving similar compounds have focused on their binding affinity to receptors in the central nervous system, which could be extrapolated to predict the behavior of this compound.
Synthesis and Applications
Several methods exist for synthesizing this compound, making it accessible for research purposes. Its applications extend beyond medicinal chemistry into areas such as organic synthesis, where it can serve as an intermediate for more complex molecules.
Synthesis Methods:
- Nucleophilic Substitution Reactions: Utilizing the reactivity of the bromine atom.
- Amine Coupling Reactions: Exploiting the amine functionality for further functionalization.
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
[1-(2-bromophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H16BrN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2 |
InChI Key |
VKAHWYYUTWZAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2Br |
Origin of Product |
United States |
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